
3-chloro-2-methyl-4-pyridinecarboxylic acid ethyl ester
概要
説明
3-chloro-2-methyl-4-pyridinecarboxylic acid ethyl ester is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of isonicotinic acid, where the hydrogen atom at the 3-position is replaced by a chlorine atom, and the carboxylic acid group is esterified with ethanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-4-pyridinecarboxylic acid ethyl ester typically involves the esterification of 3-Chloro-2-methylisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can significantly reduce production time and costs. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
3-chloro-2-methyl-4-pyridinecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 3-Chloro-2-methylisonicotinic acid and ethanol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Products include substituted isonicotinic acid esters.
Hydrolysis: Yields 3-Chloro-2-methylisonicotinic acid and ethanol.
Oxidation and Reduction: Forms corresponding carboxylic acids or alcohols.
科学的研究の応用
3-chloro-2-methyl-4-pyridinecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-chloro-2-methyl-4-pyridinecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
類似化合物との比較
Similar Compounds
- 2-Chloro-3-methylisonicotinic acid ethyl ester
- 3-Chloro-4-methylisonicotinic acid ethyl ester
- 3-Bromo-2-methylisonicotinic acid ethyl ester
Uniqueness
3-chloro-2-methyl-4-pyridinecarboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC名 |
ethyl 3-chloro-2-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-5-11-6(2)8(7)10/h4-5H,3H2,1-2H3 |
InChIキー |
YITNDLQGTFHAFN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=NC=C1)C)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

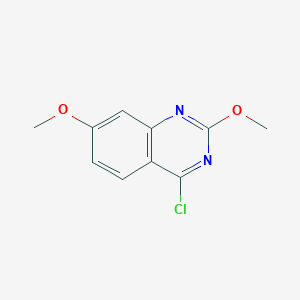
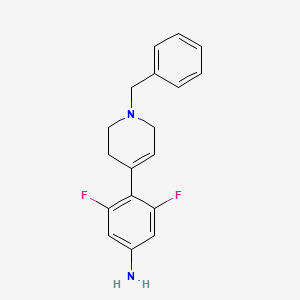
![2-[3,5-Bis(bromomethyl)phenyl][1,3]oxazolo[4,5-b]pyridine](/img/structure/B8609349.png)
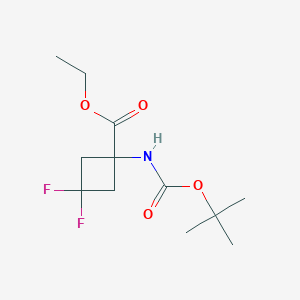
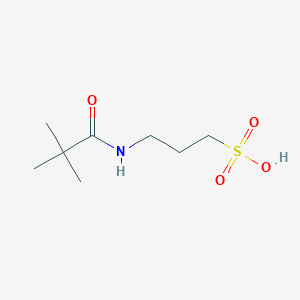
![Diethyl 1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B8609366.png)
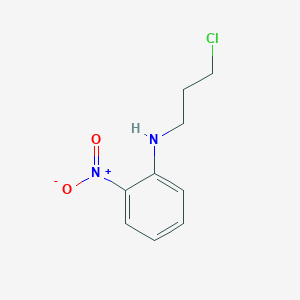
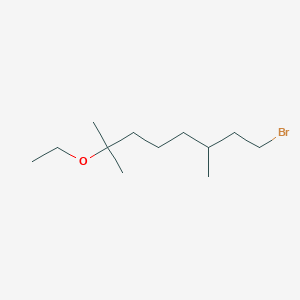
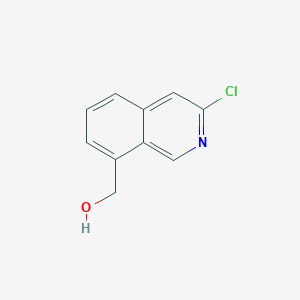
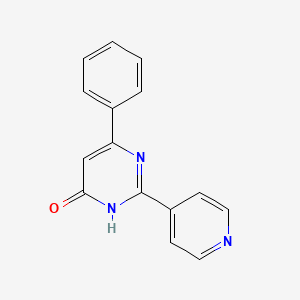
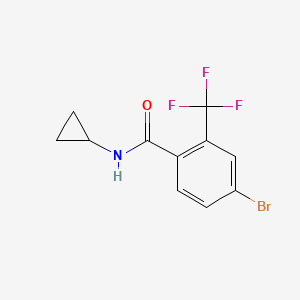
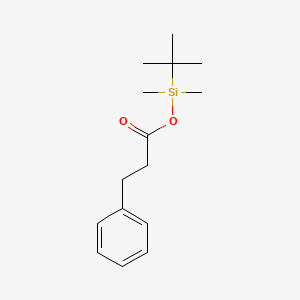
![2-(4-methoxy-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B8609436.png)
